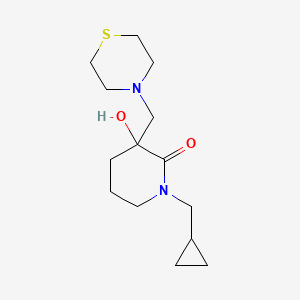![molecular formula C16H19ClN2O3S B6087108 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6087108.png)
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as CP-101,606, is a synthetic compound that belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. This compound has been extensively studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia.
Wirkmechanismus
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine site. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the central nervous system. By blocking the activation of the NMDA receptor, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole reduces the influx of calcium ions into the neurons, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can help to prevent excitotoxicity and neuronal damage. It has also been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes, which can help to protect the neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It has also been shown to have neuroprotective effects in animal models of brain injury and stroke, which makes it a potential therapeutic agent for these conditions. However, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to maintain a steady concentration of the compound in the brain. It also has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of research is the development of new and improved synthesis methods for the compound, which could lead to higher yields and greater purity. Another area of research is the investigation of the potential therapeutic applications of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole in various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, future research could focus on the development of new NMDA receptor antagonists that have improved pharmacokinetic and pharmacodynamic properties compared to 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. Finally, research could focus on the development of new experimental models to better understand the role of the NMDA receptor in various neurological disorders.
Synthesemethoden
The synthesis of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, starting with the reaction of 3-chlorobenzenesulfonyl chloride with pyrrolidine to form 1-[(3-chlorophenyl)sulfonyl]pyrrolidine. This intermediate is then reacted with 5-ethyl-3-methylisoxazole-4-carboxylic acid to form the final product, 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. The synthesis method of 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied for its potential use in treating various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have a potent and selective antagonistic effect on the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. 4-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have neuroprotective effects in animal models of brain injury and stroke, and it has been suggested that it may have potential therapeutic applications in the treatment of these conditions.
Eigenschaften
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-3-15-16(11(2)18-22-15)14-8-5-9-19(14)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRQSJBJICFJLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Chlorobenzenesulfonyl)pyrrolidin-2-YL]-5-ethyl-3-methyl-1,2-oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)


![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087121.png)
![3-(diphenylmethyl)-5-isonicotinoyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087124.png)